(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Overview
Description
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is a chiral compound with significant importance in various scientific fields. It is a derivative of hexose sugars and possesses multiple hydroxyl groups, making it highly reactive and versatile in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of glucose as a starting material, which undergoes a series of protection, oxidation, and amination steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as transaminases and oxidoreductases are used to catalyze the necessary transformations under mild conditions, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as amino acids, alcohols, and substituted hexoses, which have applications in pharmaceuticals and biochemistry .
Scientific Research Applications
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in carbohydrate metabolism. Its multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol
- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanone
Uniqueness
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it has a higher affinity for certain enzymes and receptors, making it a valuable tool in biochemical research and drug development .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113755-30-9 | |
Record name | Polygalactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7535-00-4, 1948-54-5 | |
Record name | Galactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-deoxygalactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALACTOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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